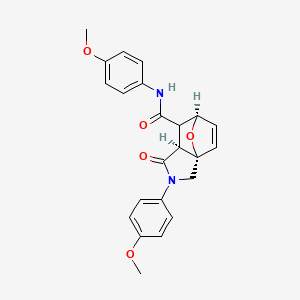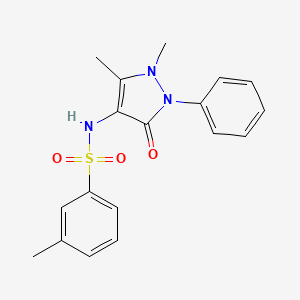
N,2-bis(4-methoxyphenyl)-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2-bis(4-methoxyphenyl)-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes methoxyphenyl groups, an epoxyisoindole core, and a carboxamide functional group, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of N,2-bis(4-methoxyphenyl)-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide can be achieved through a multi-step process involving several key reactions. One common synthetic route involves the following steps:
Formation of the epoxyisoindole core: This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions.
Introduction of methoxyphenyl groups: This step typically involves the use of methoxyphenyl derivatives in a substitution reaction.
Formation of the carboxamide group: This can be done through an amidation reaction using suitable amine and carboxylic acid derivatives.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis .
Chemical Reactions Analysis
N,2-bis(4-methoxyphenyl)-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The methoxyphenyl groups can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions .
Scientific Research Applications
N,2-bis(4-methoxyphenyl)-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound could be explored for its potential pharmacological properties, including its effects on specific biological pathways.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of industrial chemicals
Mechanism of Action
The mechanism of action of N,2-bis(4-methoxyphenyl)-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
N,2-bis(4-methoxyphenyl)-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide can be compared with other similar compounds, such as:
N’-(1),N’-(2)-bis[(E)-(4-methoxyphenyl)methylidene]ethanedihydrazide: This compound also features methoxyphenyl groups and has similar functional groups but differs in its core structure.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar methoxyphenyl group but differs in its overall structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which may confer unique chemical and biological properties .
Properties
Molecular Formula |
C23H22N2O5 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
(1S,5S,7R)-N,3-bis(4-methoxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide |
InChI |
InChI=1S/C23H22N2O5/c1-28-16-7-3-14(4-8-16)24-21(26)19-18-11-12-23(30-18)13-25(22(27)20(19)23)15-5-9-17(29-2)10-6-15/h3-12,18-20H,13H2,1-2H3,(H,24,26)/t18-,19?,20-,23-/m1/s1 |
InChI Key |
PLXPCTVJFVJIRG-HCUTXMHJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)C2[C@H]3C=C[C@@]4([C@H]2C(=O)N(C4)C5=CC=C(C=C5)OC)O3 |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2C3C=CC4(C2C(=O)N(C4)C5=CC=C(C=C5)OC)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-phenylquinoline](/img/structure/B13372433.png)
![N-(4-chlorophenyl)-10,12-dimethyl-8-thia-3,5,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine](/img/structure/B13372437.png)


![Methyl 4-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13372460.png)
![4-chloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide](/img/structure/B13372463.png)
![5-amino-1-[4,6-bis(cyclohexylamino)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B13372467.png)
![N-dibenzo[b,d]furan-3-yl-N'-propionylthiourea](/img/structure/B13372471.png)


![6-[(2-Isopropyl-5-methylphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372510.png)
![N-[4-(9H-beta-carbolin-1-yl)phenyl]-N'-ethylthiourea](/img/structure/B13372528.png)
![4-Chlorophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl sulfide](/img/structure/B13372529.png)
![3-(1-Benzofuran-2-yl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372541.png)
